An In-depth Technical Guide to the Chemical Properties of Glyoxal Bisulfite
An In-depth Technical Guide to the Chemical Properties of Glyoxal Bisulfite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxal (B1671930) bisulfite, the adduct formed from the reaction of glyoxal with bisulfite, is a compound of significant interest in various chemical and biological applications. This technical guide provides a comprehensive overview of its core chemical properties, including its formation, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside quantitative data on its thermodynamic and kinetic parameters. Furthermore, this guide illustrates key reaction pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
Glyoxal, the smallest dialdehyde, is a highly reactive compound involved in a multitude of chemical and biological processes. Its reaction with bisulfite ions (HSO₃⁻) in aqueous solutions leads to the formation of glyoxal bisulfite adducts, primarily glyoxal monobisulfite (GMBS) and glyoxal dibisulfite (GDBS).[1] These adducts are significantly more stable than glyoxal itself, making them important reservoir species in various systems.[1] Understanding the chemical properties of glyoxal bisulfite is crucial for its application in organic synthesis, as a cross-linking agent, and for elucidating its role in biological systems where glyoxal is a known metabolite. This guide aims to provide a detailed technical overview of the chemical properties of glyoxal bisulfite for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Glyoxal bisulfite exists as an adduct and is most commonly handled as its sodium salt, glyoxal sodium bisulfite. The structure is characterized by the addition of one or two bisulfite groups to the carbonyl carbons of glyoxal.
Table 1: Chemical Identification of Glyoxal Sodium Bisulfite
| Identifier | Value | Reference |
| CAS Number | 517-21-5 | [2][3] |
| Molecular Formula | C₂H₄Na₂O₈S₂ | [3] |
| Molecular Weight | 266.16 g/mol | [3] |
| IUPAC Name | Disodium (B8443419) 1,2-dihydroxyethane-1,2-disulfonate | [3] |
| Synonyms | Glyoxal disodium bisulfite, Sodium glyoxal bisulfite, 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, disodium salt | [3] |
Physical and Chemical Properties
Glyoxal sodium bisulfite is a white to off-white solid that is freely soluble in water but practically insoluble in alcohol.[2]
Table 2: Physical and Chemical Properties of Glyoxal Sodium Bisulfite
| Property | Value | Reference |
| Melting Point | 193 °C (decomposes) | [4][5] |
| Solubility | Freely soluble in water; practically insoluble in alcohol | [2] |
| Appearance | White to off-white solid | [2] |
Formation and Stability of Glyoxal Bisulfite Adducts
The formation of glyoxal bisulfite adducts is a reversible reaction between glyoxal and bisulfite in an aqueous medium. The primary products are glyoxal monobisulfite (GMBS) and glyoxal dibisulfite (GDBS).[1]
Thermodynamic Stability
The stability of these adducts is described by their stability constants. The formation of both GMBS and GDBS is thermodynamically favorable in aqueous solutions.
Table 3: Stability Constants for Glyoxal Bisulfite Adducts at 25°C and Ionic Strength of 0.2 M
| Equilibrium | Stability Constant (K) | Reference |
| Glyoxal + HSO₃⁻ ⇌ Glyoxal Monobisulfite (GMBS) | cK₁ = 2.81 x 10⁴ M⁻¹ | [6] |
| Glyoxal Monobisulfite (GMBS) + HSO₃⁻ ⇌ Glyoxal Dibisulfite (GDBS) | cK₂ = 1.45 x 10⁴ M⁻¹ | [6] |
Kinetics of Formation and Dissociation
The formation of glyoxal monobisulfite is a rapid process. The rate of formation is dependent on the pH and the concentrations of glyoxal and S(IV) species.
Table 4: Apparent Rate Constants for the Formation of Glyoxal Monobisulfite (GMBS) at 25°C
| Reacting Species | Apparent Rate Constant (k_app) | Reference |
| HSO₃⁻ | k₁,app = 0.13 M⁻¹s⁻¹ | [6] |
| SO₃²⁻ | k₂,app = 2.08 x 10³ M⁻¹s⁻¹ | [6] |
The dissociation of the adducts is also a key aspect of their chemistry, influencing their role as a reservoir for glyoxal and bisulfite.
Reactivity and Applications in Organic Synthesis
Glyoxal bisulfite serves as a stable, solid source of glyoxal, which is typically handled as a 40% aqueous solution due to its tendency to polymerize.[7][8] This makes the bisulfite adduct a convenient reagent in organic synthesis.
Nucleophilic Addition Reactions
The aldehyde groups of glyoxal, masked in the bisulfite adduct, are susceptible to nucleophilic attack once the adduct dissociates. This reactivity is harnessed in various synthetic transformations.[2]
Synthesis of Heterocycles
Glyoxal is a valuable building block for the synthesis of heterocyclic compounds such as imidazoles and pyrazines.[8] The bisulfite adduct can be used as a glyoxal surrogate in these reactions.
Experimental Protocols
Synthesis of Glyoxal Sodium Bisulfite
This protocol is adapted from Organic Syntheses.[9]
Materials:
-
Selenious acid (H₂SeO₃)
-
Dioxane
-
50% Acetic acid
-
Sodium bisulfite (NaHSO₃)
-
95% Ethanol
-
Ether
Procedure:
-
Preparation of Glyoxal Solution:
-
In a 2-L round-bottomed flask equipped with a reflux condenser, combine 222 g (1.72 moles) of selenious acid, 270 ml of paraldehyde, 540 ml of dioxane, and 40 ml of 50% acetic acid.
-
Reflux the mixture for 6 hours.
-
Decant the solution from the solid selenium and wash the solid with two 150-ml portions of water.
-
Combine the decanted solution and the washes and steam distill to remove paraldehyde and dioxane.
-
Concentrate the remaining aqueous solution under reduced pressure to about 150 ml.
-
-
Formation of the Bisulfite Adduct:
-
Prepare a solution of sodium bisulfite by dissolving 312 g of technical sodium bisulfite in 2.1 L of warm (approx. 40°C) water and adding 1.4 L of 95% ethanol. Filter the solution.
-
Add the concentrated glyoxal solution to the sodium bisulfite solution in a 4-L beaker with mechanical stirring.
-
Stir the mixture for 3 hours.
-
-
Isolation and Purification:
-
Filter the resulting precipitate with suction using a Büchner funnel.
-
Wash the solid product with two 150-ml portions of ethanol, followed by 150 ml of ether.
-
The yield of the air-dried product is typically 350–360 g (72–74% based on selenious acid).[9]
-
The product can be recrystallized by dissolving it in water and adding enough alcohol to make a 40% solution, with a recovery of 90–92%.[9]
-
Characterization of Glyoxal Bisulfite: Potentiometric Titration
This method can be used for the quantitative analysis of glyoxal bisulfite adducts.
Principle:
The bisulfite adduct can be titrated with a standard base. The method is based on the reaction of the liberated bisulfite with an aldehyde or ketone, followed by titration of the excess bisulfite. For the adduct itself, direct titration can quantify the bisulfite content.
Procedure Outline (based on principles from analytical chemistry literature):
-
Accurately weigh a sample of glyoxal sodium bisulfite and dissolve it in deionized water.
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) using a pH meter to monitor the equivalence point.
-
The amount of NaOH consumed corresponds to the amount of bisulfite present in the adduct.
For a more detailed protocol on the potentiometric titration of glyoxal and its bisulfite addition products, refer to specialized analytical chemistry literature.[10]
Visualizing Chemical Pathways and Workflows
Formation of Glyoxal Bisulfite Adducts
The following diagram illustrates the reversible formation of glyoxal monobisulfite (GMBS) and glyoxal dibisulfite (GDBS) from glyoxal and bisulfite.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 517-21-5: Sodium glyoxal bisulfite | CymitQuimica [cymitquimica.com]
- 3. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GLYOXAL SODIUM BISULFITE | CAS#:517-21-5 | Chemsrc [chemsrc.com]
- 5. GLYOXAL SODIUM BISULFITE | 517-21-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Glyoxal - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
